molecular formula C15H10O5 B599777 4,5,7-Trihydroxy-3-phenylcoumarin CAS No. 4222-02-0

4,5,7-Trihydroxy-3-phenylcoumarin

Cat. No. B599777
CAS RN: 4222-02-0
M. Wt: 270.24
InChI Key: RUSXZMPXIYUKLA-UHFFFAOYSA-N
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Description

4,5,7-Trihydroxy-3-phenylcoumarin is a type of neoflavonoid . It has an empirical formula of C15H10O5 .


Synthesis Analysis

The synthesis of 4,5,7-Trihydroxy-3-phenylcoumarin involves complex chemical reactions . Unfortunately, the exact details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of 4,5,7-Trihydroxy-3-phenylcoumarin is characterized by a molecular formula of C15H10O5 . The compound has a molecular weight of 270.24 g/mol . The IUPAC name for this compound is 4,5,7-trihydroxy-3-phenylchromen-2-one .


Chemical Reactions Analysis

The chemical reactions involving 4,5,7-Trihydroxy-3-phenylcoumarin are complex and involve multiple steps . Unfortunately, the exact details of these reactions are not available in the search results.


Physical And Chemical Properties Analysis

4,5,7-Trihydroxy-3-phenylcoumarin has a molecular weight of 270.24 g/mol . It has a melting point of 268-272 °C . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

  • Uncoupling in Spinach Chloroplasts : The study by Calera, Mata, Lotina‐Hennsen, & Anaya (1996) demonstrated that 4-phenylcoumarins, including derivatives of 4,5,7-Trihydroxy-3-phenylcoumarin, act as uncouplers in spinach chloroplasts. They inhibit ATP synthesis and proton uptake while enhancing basal and phosphorylating electron transport, indicating their potential in bioenergetics research (Calera et al., 1996).

  • Medicinal Chemistry Applications : Matos, Uriarte, & Santana (2021) highlighted the role of 3-phenylcoumarins, a group including 4,5,7-Trihydroxy-3-phenylcoumarin, in medicinal chemistry. Their review encompasses aspects like natural origin, synthetic procedures, and pharmacological applications, indicating the compound's significance in drug development (Matos, Uriarte, & Santana, 2021).

  • Chromatographic Applications : Dhar, Pandita, & Jain (1978) found that compounds like 4,5,7-Trihydroxy-3-phenylcoumarin act as sensitive chromatographic spray reagents for detecting metal ions, suggesting their use in analytical chemistry (Dhar, Pandita, & Jain, 1978).

  • Antioxidant Properties : Veselinovic et al. (2014) explored the antioxidant activity of hydroxy 4-phenyl coumarins, which may include 4,5,7-Trihydroxy-3-phenylcoumarin. Their study confirms the compound's potential in therapeutic applications for conditions characterized by free radical overproduction (Veselinovic et al., 2014).

  • Anti-inflammatory Activity : Taechowisan, Tuntiwachwuttikul, Lu, Shen, Lumyong, & Taylor (2007) investigated the anti-inflammatory action of similar compounds in murine macrophage cells. Their findings suggest the potential of 4,5,7-Trihydroxy-3-phenylcoumarin derivatives in developing anti-inflammatory agents (Taechowisan et al., 2007).

properties

IUPAC Name

4,5,7-trihydroxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-6-10(17)13-11(7-9)20-15(19)12(14(13)18)8-4-2-1-3-5-8/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSXZMPXIYUKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715664
Record name 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,7-Trihydroxy-3-phenylcoumarin

CAS RN

4222-02-0
Record name 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,7-trihydroxy-3-phenylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6
Citations
A Hoffmann, KH Schülke, SC Hammer… - Chemical …, 2023 - pubs.rsc.org
Methyltransferases provide excellent specificity in late-stage alkylation of biomolecules. Their dependence on S-adenosyl-L-methionine (SAM) mandates efficient access to SAM …
Number of citations: 5 pubs.rsc.org
NV Cornelissen, R Mineikaitė, M Erguven… - Chemical …, 2023 - pubs.rsc.org
mRNAs are emerging modalities for vaccination and protein replacement therapy. Increasing the amount of protein produced by stabilizing the transcript or enhancing translation …
Number of citations: 4 pubs.rsc.org
N Klöcker, FP Weissenboeck, M van Dülmen… - Nature …, 2022 - nature.com
The translation of messenger RNA (mRNA) is a fundamental process in gene expression, and control of translation is important to regulate protein synthesis in cells. The primary …
Number of citations: 25 www.nature.com
M Erguven, NV Cornelissen, A Peters, E Karaca… - …, 2022 - Wiley Online Library
Methyltransferases (MTases) have become an important tool for site‐specific alkylation and biomolecular labelling. In biocatalytic cascades with methionine adenosyltransferases (MATs…
A Pelter, P Stainton, AP Johnson… - Journal of Heterocyclic …, 1965 - Wiley Online Library
The unique breakdown patterns of the 4‐hydroxy‐3‐phenylcoumarins (isoflavonols) in the mass spectrometer have been examined. Explanations of the fragmentations found have …
Number of citations: 28 onlinelibrary.wiley.com
AP Johnson, A Pelter, P Stainton - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
The structures of scandenin and lonchocarpic acid have been elucidated. The compounds belong to a new group of isoflavonoids, the 4-hydroxy-3-phenylcoumarins. A synthesis of …
Number of citations: 35 pubs.rsc.org

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